5,7-Difluoroindoline hydrochloride
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Overview
Description
5,7-Difluoroindoline hydrochloride is a synthetic organic compound belonging to the indoline class. It is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the indoline ring, and it is commonly used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoroindoline hydrochloride typically involves the fluorination of indoline derivatives. One common method includes the electrophilic fluorination of indoline using reagents such as trifluoromethyl hypofluorite or cesium fluoroxysulfate . The reaction conditions often require low temperatures and the presence of a solvent like acetonitrile or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoroindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoline and indole derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
5,7-Difluoroindoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,7-Difluoroindoline hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroindoline
- 7-Fluoroindoline
- 5,6,7-Trifluoroindoline
- 4,5,6,7-Tetrafluoroindoline
Uniqueness
5,7-Difluoroindoline hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This positioning can lead to distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H8ClF2N |
---|---|
Molecular Weight |
191.60 g/mol |
IUPAC Name |
5,7-difluoro-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H7F2N.ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;/h3-4,11H,1-2H2;1H |
InChI Key |
JDXCHUPNYXAFAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2F)F.Cl |
Origin of Product |
United States |
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